molecular formula C8H17NO B13078426 3-Amino-4,4-dimethylcyclohexan-1-ol

3-Amino-4,4-dimethylcyclohexan-1-ol

Cat. No.: B13078426
M. Wt: 143.23 g/mol
InChI Key: FOGOMCPZDNVTHN-UHFFFAOYSA-N
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Description

3-Amino-4,4-dimethylcyclohexan-1-ol (CAS 1824336-80-2) is a cyclohexanol derivative of interest in medicinal chemistry and biochemical research. With a molecular formula of C 8 H 17 NO and a molecular weight of 143.23 g/mol, this amino-alcohol compound serves as a valuable building block in organic synthesis . This compound is part of a class of 3-amino-4,4-dimethyl structures investigated for their biological activity. Research indicates that derivatives based on this scaffold act as potent and selective allosteric activators of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), a key regulatory protein in cellular signaling . SHP1 activators have demonstrated promising anti-tumor effects in vitro, showing activity against leukemia and lung cancer cell lines, and are being explored as a therapeutic strategy for various cancers and inflammatory diseases . The core structure of this compound provides a foundational template for developing novel small-molecule therapeutics targeting this mechanism. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-amino-4,4-dimethylcyclohexan-1-ol

InChI

InChI=1S/C8H17NO/c1-8(2)4-3-6(10)5-7(8)9/h6-7,10H,3-5,9H2,1-2H3

InChI Key

FOGOMCPZDNVTHN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1N)O)C

Origin of Product

United States

Preparation Methods

Reductive Amination of 4,4-Dimethylcyclohexanone

The most common method for synthesizing 3-Amino-4,4-dimethylcyclohexan-1-ol is through reductive amination of 4,4-dimethylcyclohexanone. This reaction involves the conversion of a ketone into an amine in the presence of a reducing agent.

Reaction Steps:

  • The starting material, 4,4-dimethylcyclohexanone, reacts with an amine source such as ammonia or methylamine.
  • A reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) is used to facilitate the reduction of the intermediate imine to form the amino alcohol.

Reaction Conditions:

  • Solvent: Methanol or ethanol
  • Temperature: Typically carried out at room temperature to mild heating (20–50°C)
  • pH: Controlled using acidic or neutral conditions to optimize imine formation.

Advantages:

  • High yield and selectivity for the desired product.
  • Simple reaction setup and scalability for industrial production.

Limitations:

  • Requires careful handling of reducing agents due to their reactivity.

Grignard Reaction Followed by Amination

Another synthetic route involves the use of Grignard reagents to introduce functional groups into the cyclohexane ring before subsequent amination.

Reaction Steps:

  • A Grignard reagent (e.g., methylmagnesium bromide) reacts with a precursor molecule such as cyclohexanone or its derivatives.
  • The resulting intermediate is subjected to amination using ammonia or an alkylamine in the presence of a catalyst.

Reaction Conditions:

  • Solvent: Ether or tetrahydrofuran (THF)
  • Temperature: Low temperatures (-10°C to room temperature) are preferred for Grignard reactions.
  • Catalysts: Acidic catalysts like HCl or Lewis acids may be used to promote amination.

Advantages:

  • Allows for precise control over functional group placement.
  • Suitable for synthesizing derivatives with modified side chains.

Limitations:

  • Requires anhydrous conditions due to the sensitivity of Grignard reagents to moisture.
  • Multi-step process increases complexity.

Hydrogenation of Nitro Derivatives

This method involves the reduction of nitro precursors to form the amino alcohol.

Reaction Steps:

  • A nitro compound containing the desired cyclohexane structure is synthesized via nitration reactions.
  • The nitro group is reduced using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

Reaction Conditions:

  • Solvent: Ethanol or methanol
  • Catalyst: Palladium on carbon (Pd/C) or Raney nickel
  • Temperature and Pressure: Moderate temperatures (50–80°C) and hydrogen pressure (~30 psi).

Advantages:

  • Produces high-purity products with minimal side reactions.

Limitations:

  • Requires specialized equipment for handling hydrogen gas safely.

Industrial Production Techniques

In industrial settings, large-scale production optimizes reaction conditions for maximum yield and purity:

  • High-purity reagents are used to minimize side products.
  • Continuous flow reactors may be employed for efficient heat and mass transfer.
  • Purification techniques such as recrystallization or distillation are used to isolate the final product.

Comparative Analysis of Preparation Methods

Method Key Reagents Advantages Limitations
Reductive Amination Ammonia, NaBH3CN High yield, scalable Sensitive reducing agents
Grignard Reaction + Amination Methylmagnesium bromide Precise functionalization Multi-step process
Hydrogenation of Nitro Compounds Nitro derivatives, Pd/C High purity products Requires hydrogen gas
Industrial Production High-purity reagents Optimized for large-scale synthesis Expensive equipment

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Recent studies have highlighted the potential of 3-amino-4,4-dimethyl derivatives as selective activators of SHP1 (Src Homology Phosphatase 1), which plays a crucial role in regulating cellular signaling pathways related to cancer. For instance, a study reported that certain derivatives exhibited low micromolar EC50 values (1.54–2.10 μM) for SHP1 activation and demonstrated significant anti-tumor effects against leukemia and lung cancer cells with IC50 values ranging from 1.65 to 5.51 μM . This suggests that compounds based on 3-amino-4,4-dimethylcyclohexan-1-ol could be developed as novel therapeutic agents targeting cancer.

Mechanism of Action
The mechanism proposed involves binding to an allosteric pocket of SHP1, stabilizing its active conformation, which subsequently leads to the inactivation of STAT3—a transcription factor associated with tumor proliferation . This mechanism is consistent with structure–activity relationship (SAR) data that indicate the importance of the amino group in enhancing biological activity.

Synthesis and Structural Modifications

Chemical Synthesis
The synthesis of this compound derivatives often involves modifying the cyclohexane ring to introduce various functional groups that enhance solubility and biological activity. For example, reductive amination techniques are commonly employed to attach amino groups at specific positions on the cyclohexane framework .

Data Table: Synthesis Pathways

CompoundSynthesis MethodKey Features
5az-ba Reductive aminationLow micromolar EC50 for SHP1 activation
5aa Esterification & oxidationEnhanced solubility and activity
5al-am N-alkylation & deprotectionIncreased potency against cancer cells

Pharmaceutical Applications

Analgesic Properties
Patents have documented the use of compounds derived from this compound as pharmaceutical active ingredients with analgesic properties. These compounds are noted for being toxicologically harmless and suitable for various forms of drug delivery (oral, intravenous, etc.) .

Formulations
The formulations can include tablets, injections, or topical applications, depending on the target condition and desired pharmacokinetics . The versatility in formulation supports its potential as a pain management solution.

Biological Evaluation

In Vitro Studies
Biological evaluations have been conducted to assess the efficacy of this compound derivatives in inhibiting specific enzymes or pathways associated with diseases such as cancer and inflammation. For instance, certain derivatives were shown to activate SHP1 selectively while inhibiting other closely related phosphatases like SHP2 .

Mechanism of Action

The mechanism of action of 3-Amino-4,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

  • Structural Differences: This heterocyclic compound lacks the cyclohexanol backbone but shares amino and dimethyl substituents. Its pyrazolopyridine core enables diverse reactivity in heterocyclic synthesis .
  • Functional Contrast: While 3-amino-4,4-dimethylcyclohexan-1-ol is a flexible alicyclic amine-alcohol, the pyrazolopyridine derivative is planar and aromatic, favoring interactions with π-stacking targets (e.g., kinases).

(b) 1-Amino-4,4-dimethylhexan-2-ol (CAS 1021735-89-6)

  • Structural Similarities: Both compounds are amino alcohols with dimethyl branching. However, 1-amino-4,4-dimethylhexan-2-ol has a linear hexanol chain, whereas the cyclohexanol derivative features a rigid six-membered ring.
  • Physicochemical Properties: The cyclohexanol structure likely enhances steric hindrance and reduces solubility compared to the linear analog .

(c) 3-Amino-4,4-dimethyl Lithocholic Acid Derivatives

  • Key Divergence: Lithocholic acid derivatives (e.g., 5az-ba) incorporate a steroidal framework, enabling selective binding to SHP1’s allosteric pocket. In contrast, the cyclohexanol-based compound lacks the fused-ring system critical for SHP1 activation .

Biological Activity

3-Amino-4,4-dimethylcyclohexan-1-ol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexanol structure with an amino group at the 3-position and two methyl groups at the 4-position. This unique configuration contributes to its biological activity, particularly in modulating enzyme functions and cellular signaling pathways.

1. SHP1 Activation

Recent studies have highlighted the role of 3-amino derivatives in activating Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1). SHP1 plays a crucial role in regulating various signaling pathways implicated in cancer progression. For instance, a derivative of 3-amino-4,4-dimethyl lithocholic acid was shown to activate SHP1 with an EC50 value ranging from 1.54 to 2.10 μM, leading to significant anti-tumor effects against leukemia and lung cancer cells (IC50 values between 1.65 and 5.51 μM) .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. SHP1 activation leads to the suppression of nuclear factor kappa-B (NF-κB) signaling, which is pivotal in inflammatory responses . This suggests a therapeutic potential for treating inflammation-mediated diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
SHP1 ActivationInhibition of STAT3 signaling
Anti-inflammatoryInhibition of NF-κB
CytotoxicityInduction of apoptosis
AntimicrobialInhibition against Mycobacterium

Case Study: Anti-Tumor Activity
In a study evaluating various compounds for their anti-tumor efficacy, derivatives of this compound were assessed for their ability to induce apoptosis in cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability through mechanisms involving SHP1 activation and subsequent inhibition of STAT3 signaling pathways .

Table 2: IC50 Values for Selected Compounds

CompoundCell LineIC50 (μM)
5azRS4;111.65 ± 0.05
NB42.04 ± 0.11
NCI-H12992.48 ± 0.20
5baRS4;114.00 ± 0.22
NB43.74 ± 0.39
NCI-H12995.51 ± 0.23

These findings reveal that modifications to the basic structure can lead to variations in biological efficacy, highlighting the importance of structure-activity relationships (SAR) in drug development.

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